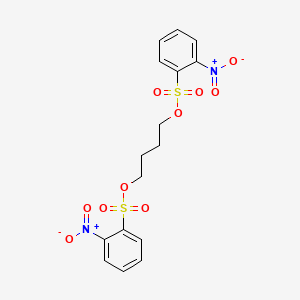
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester is a complex organic compound characterized by its unique molecular structure. This compound contains a total of 47 bonds, including 31 non-hydrogen bonds, 20 multiple bonds, 11 rotatable bonds, 8 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 nitro groups (aromatic), and 2 sulfonate groups (thio-/dithio-) . It is composed of 46 atoms: 16 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, 10 oxygen atoms, and 2 sulfur atoms .
Preparation Methods
The synthesis of Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester involves several steps, typically starting with the nitration of benzene to introduce the nitro group. This is followed by sulfonation to add the sulfonic acid group. The final step involves esterification with 1,4-butanediol to form the ester linkage. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles for substitution reactions. Major products formed from these reactions include amines and substituted aromatic compounds.
Scientific Research Applications
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester can be compared with similar compounds such as:
- Benzenesulfonic acid, 2-nitro-, 1,2-ethenediyl ester
- Benzenesulfonic acid, 2-nitro-, 1,3-propanediyl ester These compounds share similar structural features but differ in the length and type of the ester linkage. The unique combination of nitro and sulfonate groups in this compound gives it distinct chemical and biological properties.
Properties
CAS No. |
64704-15-0 |
|---|---|
Molecular Formula |
C16H16N2O10S2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-(2-nitrophenyl)sulfonyloxybutyl 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H16N2O10S2/c19-17(20)13-7-1-3-9-15(13)29(23,24)27-11-5-6-12-28-30(25,26)16-10-4-2-8-14(16)18(21)22/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
RYSYMYKHYDFYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















